molecular formula C21H12ClNO3 B086765 N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide CAS No. 117-05-5

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Cat. No.: B086765
CAS No.: 117-05-5
M. Wt: 361.8 g/mol
InChI Key: VDCUNNJIPITONP-UHFFFAOYSA-N
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Description

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a chemical compound with the molecular formula C21H12ClNO3. It is a derivative of anthraquinone, characterized by the presence of a benzamide group and a chlorine atom at specific positions on the anthracene ring system . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves the benzoylation of 1-amino-5-chloroanthraquinone. This reaction is carried out in the presence of benzoyl chloride and a suitable solvent such as o-dichlorobenzene . The reaction conditions often require elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
  • 1-Benzamido-4-chloroanthraquinone
  • 1-Benzoylamino-4-chloroanthraquinone

Uniqueness

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is unique due to the specific positioning of the chlorine atom and the benzamide group on the anthracene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-chloro-9,10-dioxoanthracen-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO3/c22-15-10-4-8-13-17(15)19(24)14-9-5-11-16(18(14)20(13)25)23-21(26)12-6-2-1-3-7-12/h1-11H,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCUNNJIPITONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059444
Record name Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-05-5
Record name N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide
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Record name 1-Benzamido-5-chloroanthraquinone
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Record name Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Record name Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Record name N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
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Record name 1-Benzamido-5-chloroanthraquinone
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